Mucrolidin

Description

This compound has been reported in Tanacetopsis mucronata and Homalomena occulta with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,4aS,5S,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(14)12(10)17/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12-,13+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPWDWLORNWKSK-DEPYFDJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C(CCC(C2C1O)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@@H](CC[C@]([C@@H]2[C@H]1O)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Mucrolidin?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucrolidin is a naturally occurring eudesmane-type sesquiterpenoid that has garnered interest for its potential biological activities. Isolated from plants of the Homalomena genus, this compound has been characterized by various spectroscopic techniques. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and available data on its biological activities. Detailed experimental protocols for its isolation and characterization, where publicly available, are also presented. Furthermore, this document includes visualizations of its chemical structure and a summary of its known biological data to facilitate further research and development efforts.

Chemical Structure and Properties

This compound is classified as a eudesmane-type sesquiterpenoid, a class of bicyclic natural products. Its chemical structure has been elucidated through spectroscopic and mass-spectrometric data.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O₃ | [1] |

| Molecular Weight | 256.38 g/mol | [1] |

| CAS Number | 227471-20-7 | [2] |

| PubChem CID | 14864716 | [1] |

| Type of Compound | Sesquiterpenoid | [2] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

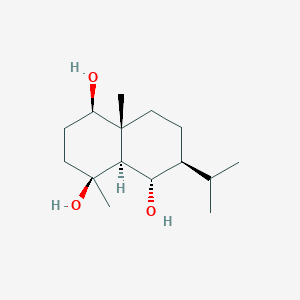

2D and 3D Chemical Structure

The two-dimensional chemical structure of this compound is depicted below. For interactive 3D visualization and download of the structure in SDF format, please refer to the PubChem database using its CID: 14864716.

Figure 1: 2D Chemical Structure of this compound.

Experimental Protocols

Isolation of this compound from Homalomena occulta

The following is a general procedure for the extraction and isolation of compounds from Homalomena occulta, from which this compound has been identified. The specific detailed protocol for this compound's isolation is described in the primary literature by Yi-Fen Wang, et al. in Chemical Biodiversity, 2007.

Experimental Workflow for Isolation

References

Unveiling Mucrolidin: A Technical Guide to its Discovery, Origin, and Antibacterial Properties

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Mucrolidin, an eudesmane-type sesquiterpenoid. Contrary to some initial postulations, current scientific literature does not support its role as a V-ATPase inhibitor or a modulator of autophagy and apoptosis. Instead, this document will focus on the established scientific findings regarding its discovery, natural origin, and characterized biological activity. This compound was first isolated from the terrestrial plant Homalomena occulta, and its primary reported biological function is weak antibacterial activity. This guide will detail the methodologies for its isolation and structural elucidation, present available data on its bioactivity, and provide standardized protocols for its assessment.

Discovery and Origin

This compound is a naturally occurring sesquiterpenoid discovered in the aerial parts of the plant Homalomena occulta[1][2]. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are often found in plants, where they contribute to the plant's defense mechanisms and aroma. The isolation of this compound and other sesquiterpenoids from Homalomena occulta has highlighted this plant as a valuable source of novel natural products[1][2][3][4].

Key Facts about this compound:

-

Chemical Classification: Eudesmane-type Sesquiterpenoid

-

Natural Source: Homalomena occulta (a terrestrial plant)[1][2]

-

Reported Biological Activity: Weak antibacterial activity[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₈O₃ | [1] |

| Molecular Weight | 256.38 g/mol | [1] |

Experimental Protocols

Isolation and Purification of Sesquiterpenoids from Homalomena occulta

The following is a generalized protocol for the isolation of sesquiterpenoids, including compounds structurally related to this compound, from the rhizomes of Homalomena occulta, based on published methodologies[1][2].

1. Plant Material Preparation:

- Air-dry the rhizomes of Homalomena occulta.

- Grind the dried rhizomes into a fine powder.

2. Extraction:

- Extract the powdered plant material with 88% ethanol in water (v/v) at 60°C for 12 hours. Repeat this extraction three times to ensure maximum yield[1][2].

- Combine the extracts and evaporate the solvent under vacuum to obtain a crude residue.

3. Liquid-Liquid Partitioning:

- Suspend the crude residue in water.

- Perform sequential liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity[1][2]. The sesquiterpenoids are typically found in the less polar fractions, such as the petroleum ether extract.

4. Chromatographic Separation:

- Subject the dried petroleum ether fraction to column chromatography on silica gel[1][2].

- Elute the column with a gradient of petroleum ether and acetone, starting with a high concentration of petroleum ether and gradually increasing the polarity with acetone[1][2].

- Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

- Further purify the fractions containing the compounds of interest using additional chromatographic techniques, such as Sephadex LH-20 column chromatography or preparative HPLC, to yield pure compounds.

Structure Elucidation

The chemical structure of isolated sesquiterpenoids like this compound is determined using a combination of spectroscopic methods[1][3][4][5]:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula[1][4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule[1][3][4].

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups[1].

Antibacterial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The following is a standard protocol to determine the antibacterial activity of a compound like this compound by measuring its Minimum Inhibitory Concentration (MIC)[6][7][8][9]. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[8][9][10].

1. Preparation of Materials:

- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Culture the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight.

- Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

- Dispense the broth medium into all wells of the microtiter plate.

- Perform a serial two-fold dilution of the this compound stock solution across the wells of the plate to create a range of concentrations.

- Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final required concentration (e.g., 5 x 10⁵ CFU/mL) in the wells[9].

- Add the diluted bacterial suspension to each well containing the different concentrations of this compound.

- Include a positive control (bacteria in broth without the compound) and a negative control (broth only)[7].

3. Incubation and Reading:

- Incubate the microtiter plate at 37°C for 18-24 hours.

- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed[8][9]. The results can also be read using a plate reader to measure the optical density at 600 nm[11].

Quantitative Data on Biological Activity

This compound has been reported to exhibit weak antibacterial activity[1]. However, specific quantitative data such as MIC values were not available in the reviewed literature. For illustrative purposes, the following table shows the format in which such data would be presented and includes example MIC values for other sesquiterpenoids against common bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Specific data not available | - | [1] |

| Example Sesquiterpenoid A | Staphylococcus aureus | 4 - 8 | [6] |

| Example Sesquiterpenoid B | Escherichia coli | >128 | [6] |

| Example Sesquiterpenoid C | Pseudomonas aeruginosa | 64 | [12] |

Mandatory Visualizations

Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of this compound.

In-depth Discussion on Biological Activity

The initial premise of investigating this compound's effects on V-ATPase, autophagy, and apoptosis is not substantiated by the available scientific literature. The searches conducted did not yield any evidence to suggest that this compound interacts with these pathways. Such activities are more characteristic of certain macrolide compounds, particularly those isolated from marine sponges, which are structurally distinct from the sesquiterpenoid this compound.

The primary and thus far only scientifically documented biological activity of this compound is its weak antibacterial effect[1]. Sesquiterpenoids as a class are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties[6][12][13][14]. The mechanism of antibacterial action for sesquiterpenoids can vary, but it often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. Further research is required to determine the specific mechanism of action for this compound and to explore its potential for other biological activities.

Conclusion

This compound is an eudesmane-type sesquiterpenoid isolated from the plant Homalomena occulta. Its established biological activity is limited to weak antibacterial effects. This technical guide has provided a detailed account of its discovery, origin, and the experimental protocols for its isolation, structural elucidation, and bioactivity assessment. It is crucial for researchers and drug development professionals to base their investigations on validated scientific findings. Future research on this compound could focus on elucidating its mechanism of antibacterial action, exploring its potential for other bioactivities commonly associated with sesquiterpenoids, and synthesizing analogues to improve its potency. There is currently no evidence to support a role for this compound in V-ATPase inhibition or the modulation of autophagy or apoptosis.

References

- 1. Sesquiterpenoids from the Rhizomes of Homalomenaocculta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new sesquiterpenoid from rhizomes of Homalomena occulta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New sesquiterpenes from the rhizomes of homalomena occulta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 6. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idexx.dk [idexx.dk]

- 11. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Homalomena occulta: A Potential Source of the Bioactive Sesquiterpenoid Mucrolidin

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Homalomena occulta, a perennial herb belonging to the Araceae family, has a history of use in traditional medicine for treating various inflammatory conditions. Phytochemical investigations have revealed a rich diversity of secondary metabolites within this plant, including a range of sesquiterpenoids. Among these is Mucrolidin, a eudesmane-type sesquiterpenoid that has been identified as a constituent of the aerial parts of Homalomena occulta. While research on this compound is still in its nascent stages, preliminary information suggests it possesses anti-inflammatory and immunomodulatory properties, positioning it as a compound of interest for further investigation in drug discovery and development, particularly for chronic inflammatory diseases. This technical guide provides a comprehensive overview of this compound from Homalomena occulta, including its physicochemical properties, and presents detailed, representative experimental protocols for its isolation and the evaluation of its potential anti-inflammatory activity through key signaling pathways.

Introduction

The genus Homalomena encompasses a variety of plant species that have been utilized in traditional medicine across Asia for their therapeutic properties. Homalomena occulta (Lour.) Schott, in particular, has been a subject of phytochemical research, leading to the isolation of numerous bioactive compounds, including essential oils, phenolic acids, and a significant number of sesquiterpenoids[1][2][3]. One such compound is this compound, a known eudesmane-type sesquiterpenoid[1].

Commercial sources describe this compound as possessing anti-inflammatory and immunomodulatory activities, with potential applications in managing chronic inflammatory conditions, especially those affecting mucosal tissues. There is particular interest in its potential to alleviate symptoms of respiratory disorders such as asthma and Chronic Obstructive Pulmonary Disease (COPD) by reducing mucus hypersecretion and supporting tissue repair. However, a thorough review of the scientific literature reveals a scarcity of in-depth preclinical studies and quantitative data to substantiate these claims.

This guide aims to consolidate the available information on this compound from Homalomena occulta and to provide a practical framework for researchers to pursue further investigation. Due to the limited specific data on this compound, this document presents representative experimental protocols for the isolation of eudesmane sesquiterpenoids and for assessing anti-inflammatory activity via inhibition of the NF-κB and COX-2 pathways. These protocols are based on established methodologies for similar natural products.

This compound: Physicochemical Properties and Biological Activity

Physicochemical Data

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for its extraction, purification, and formulation for biological assays.

| Property | Data | Reference |

| Chemical Name | 1β,4β,6α-Eudesmanetriol | [4] |

| Synonyms | This compound, 227471-20-7, CHEBI:132907 | [4] |

| CAS Number | 227471-20-7 | [4] |

| Molecular Formula | C₁₅H₂₈O₃ | [5] |

| Molecular Weight | 256.38 g/mol | [5] |

| Chemical Class | Eudesmane-type Sesquiterpenoid | [1] |

| Source | Aerial parts of Homalomena occulta | [1] |

Table 1: Physicochemical Properties of this compound

Reported Biological Activity

While comprehensive, peer-reviewed studies on the biological activity of this compound are limited, some information is available from commercial suppliers and the initial isolation report.

| Activity Type | Description | Reference(s) |

| Anti-inflammatory | Described as having anti-inflammatory properties, potentially beneficial for chronic inflammatory conditions. No specific IC50 values are publicly available. | [5] |

| Immunomodulatory | Suggested to possess immunomodulatory effects, including the regulation of cytokine production. This is a common property of macrolide and sesquiterpenoid compounds. | [2][5] |

| Respiratory Effects | Investigated for its potential to reduce mucus hypersecretion and support tissue repair in respiratory disorders like asthma and COPD, though primary research data is not readily available. | [5] |

| Antimicrobial | The initial isolation paper tested new sesquiterpenoids from H. occulta for antimicrobial activity. While not explicitly stated for this compound in the abstract, a commercial source indicates it shows weak antibacterial activity. | [1][6] |

Table 2: Summary of Reported Biological Activities of this compound

Experimental Protocols

The following sections provide detailed, representative protocols for the isolation of this compound from Homalomena occulta and for the in vitro evaluation of its anti-inflammatory properties. It is important to note that these are generalized methods based on the isolation of similar compounds and standard pharmacological assays, as specific, published protocols for this compound are not available.

Representative Protocol for the Extraction and Isolation of Eudesmane Sesquiterpenoids from Homalomena occulta

This protocol is based on methodologies for the isolation of sesquiterpenoids from plant materials[1][7][8].

3.1.1. Plant Material and Extraction

-

Collection and Preparation: Collect the aerial parts of Homalomena occulta. The plant material should be air-dried in the shade and then coarsely powdered.

-

Extraction: Macerate the powdered plant material (e.g., 1 kg) with an appropriate solvent such as 95% ethanol or methanol at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3.1.2. Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), ethyl acetate, and n-butanol.

-

Fraction Concentration: Evaporate the solvent from each fraction under reduced pressure to yield the respective n-hexane, chloroform, ethyl acetate, and n-butanol fractions. Eudesmane sesquiterpenoids are typically found in the less polar fractions (n-hexane and chloroform).

3.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the chloroform (or most promising) fraction to column chromatography on a silica gel column (e.g., 200-300 mesh).

-

Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pooling of Fractions: Combine fractions with similar TLC profiles.

-

Further Purification: Subject the combined fractions containing the target compound (as indicated by preliminary analysis or comparison with a standard, if available) to further purification steps. This may include repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

3.1.4. Structure Elucidation

The structure of the isolated pure compound should be confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed structure and stereochemistry.

-

Comparison of the obtained data with published spectroscopic data for this compound.

Caption: Workflow for the Isolation and Purification of this compound.

In Vitro Anti-inflammatory Assays

The following are representative protocols for assessing the potential anti-inflammatory activity of this compound by investigating its effects on the NF-κB and COX-2 pathways.

3.2.1. NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is designed to quantify the inhibition of NF-κB transcriptional activity in a cell-based system[9][10].

-

Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages or HEK293 cells, stably transfected with an NF-κB luciferase reporter vector. Culture the cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to various concentrations in the cell culture medium. Pre-treat the cells with different concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

-

Stimulation: After pre-treatment, stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for a suitable time period (e.g., 6-8 hours). Include a non-stimulated control group.

-

Luciferase Assay: After stimulation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity to the protein concentration of each well or to a co-transfected control reporter (e.g., Renilla luciferase). Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of NF-κB activity.

-

Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo assay) to ensure that the observed inhibition of NF-κB activity is not due to cell death.

3.2.2. COX-2 Inhibition Assay (Enzymatic Assay)

This assay measures the direct inhibitory effect of this compound on the activity of the COX-2 enzyme[6][7][11].

-

Reagents: Use a commercial COX-2 inhibitor screening assay kit, which typically includes recombinant human or ovine COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric or colorimetric probe).

-

Assay Procedure:

-

Prepare a reaction buffer provided in the kit.

-

Add the reaction buffer, COX-2 enzyme, and different concentrations of this compound (or a known COX-2 inhibitor like celecoxib as a positive control, and a vehicle control) to the wells of a 96-well plate.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a specified temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Measure the product formation over time using a plate reader at the appropriate wavelength for the detection probe used (e.g., fluorescence at Ex/Em = 535/587 nm).

-

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of this compound. Determine the percentage of COX-2 inhibition relative to the vehicle control. Calculate the IC50 value for COX-2 inhibition. A similar assay can be performed using the COX-1 isozyme to determine the selectivity of this compound.

Signaling Pathways and Potential Mechanism of Action

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on the purported anti-inflammatory activity of this compound, the NF-κB and COX-2 pathways are plausible targets.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines, chemokines, and COX-2. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

Caption: Potential Modulation of the NF-κB Signaling Pathway by this compound.

The COX-2 Signaling Pathway

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The overproduction of prostaglandins by COX-2 contributes to the signs and symptoms of inflammation. Therefore, selective inhibition of COX-2 is a major target for anti-inflammatory drug development.

Caption: Potential Inhibition of the COX-2 Enzyme by this compound.

Future Directions and Conclusion

This compound, a sesquiterpenoid from Homalomena occulta, presents an interesting starting point for further research into novel anti-inflammatory agents. The current body of evidence, although limited, suggests potential therapeutic applications, particularly in the context of chronic inflammatory diseases of the respiratory system.

To advance the understanding and potential development of this compound, the following research is imperative:

-

Confirmation and Quantification of Yield: A thorough phytochemical analysis to determine the yield of this compound from Homalomena occulta is necessary to assess its viability as a natural source.

-

Comprehensive Biological Screening: The purported anti-inflammatory and immunomodulatory activities of this compound need to be systematically evaluated using a panel of in vitro and in vivo models. This should include the determination of IC50 values for the inhibition of key inflammatory mediators and pathways.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial. This includes confirming its effects on the NF-κB and COX-2 pathways, as well as exploring other potential mechanisms.

-

Preclinical Efficacy Studies: In vivo studies using animal models of inflammatory diseases, such as asthma and COPD, are required to validate the therapeutic potential of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective anti-inflammatory agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Eudesmane and Eremophilane Sesquiterpenes from the Fruits of Alpinia oxyphylla with Protective Effects against Oxidative Stress in Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Macrolides for the long-term management of asthma--a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in pre-clinical mouse models of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

Unveiling the Spectroscopic Signature of Mucrolidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Mucrolidin, an eudesmane-type sesquiterpenoid. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, offering a comprehensive resource for identification, characterization, and further research.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The quantitative data from these analyses are summarized below for clear reference and comparison.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) at 100 MHz. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

| Carbon No. | Chemical Shift (δ) in ppm | Multiplicity |

| 1 | 78.9 | d |

| 2 | 25.5 | t |

| 3 | 35.9 | t |

| 4 | 73.1 | s |

| 5 | 55.3 | d |

| 6 | 71.8 | d |

| 7 | 50.2 | d |

| 8 | 22.1 | t |

| 9 | 41.5 | t |

| 10 | 37.2 | s |

| 11 | 27.0 | d |

| 12 | 21.8 | q |

| 13 | 21.2 | q |

| 14 | 22.5 | q |

| 15 | 15.6 | q |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in CDCl₃ at 400 MHz. Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Proton No. | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 3.65 | dd | 11.2, 4.4 |

| H-2α | 1.85 | m | |

| H-2β | 1.58 | m | |

| H-3α | 1.68 | m | |

| H-3β | 1.45 | m | |

| H-5 | 1.52 | dd | 11.2, 1.2 |

| H-6 | 3.95 | t | 2.8 |

| H-7 | 1.75 | m | |

| H-8α | 1.95 | m | |

| H-8β | 1.25 | m | |

| H-9α | 1.60 | m | |

| H-9β | 1.35 | m | |

| H-11 | 2.15 | m | |

| H₃-12 | 0.95 | d | 6.8 |

| H₃-13 | 0.92 | d | 6.8 |

| H₃-14 | 1.18 | s | |

| H₃-15 | 0.85 | s |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-ESI-MS) was utilized to determine the elemental composition of this compound.

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 279.1936 | 279.1931 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound was recorded to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 | O-H stretching |

| 2950 | C-H stretching |

| 1460 | C-H bending |

| 1380 | C-H bending |

| 1050 | C-O stretching |

Experimental Protocols

The following sections provide an overview of the methodologies used to acquire the spectroscopic data for this compound. These protocols are based on the information reported in the primary literature describing its isolation and characterization.

NMR Spectroscopy

-

Sample Preparation: A sample of purified this compound was dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

-

¹H NMR Parameters: The ¹H NMR spectra were recorded with a spectral width of 8000 Hz and a relaxation delay of 1.0 s.

-

¹³C NMR Parameters: The ¹³C NMR spectra were recorded with a spectral width of 25000 Hz and a relaxation delay of 2.0 s.

-

Data Processing: The spectra were processed using standard software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δH 7.26, δC 77.16).

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound was prepared in methanol.

-

Instrumentation: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

-

Ionization Mode: The analysis was performed in positive ion mode.

-

Data Acquisition: Data was acquired over a mass range of m/z 100-1000.

-

Calibration: The instrument was calibrated using a standard solution of sodium formate.

Infrared Spectroscopy

-

Sample Preparation: A thin film of this compound was prepared on a potassium bromide (KBr) disc.

-

Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The spectrum was baseline corrected and the absorption bands were identified.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

This guide serves as a centralized repository for the key spectroscopic data of this compound, intended to facilitate ongoing and future research endeavors. For more detailed information, researchers are encouraged to consult the primary literature.

An In-depth Technical Guide to the Physicochemical Properties of Mucrolidin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, biological activities, and relevant experimental methodologies for Mucrolidin, an eudesmane-type sesquiterpenoid. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Introduction

This compound is a naturally occurring eudesmane-type sesquiterpenoid isolated from the aerial parts of Homalomena occulta[1]. As a member of the sesquiterpenoid class, it exhibits a range of biological activities that make it a compound of interest for therapeutic research. Primarily, this compound is noted for its anti-inflammatory, immunomodulatory, and antineuroinflammatory properties[1]. It has demonstrated potential in preclinical settings for managing chronic inflammatory conditions, particularly those affecting mucosal tissues, by reducing mucus hypersecretion and regulating cytokine production[1]. Its weak antibacterial activity has also been reported[1]. This guide summarizes its known physicochemical characteristics, proposes a mechanism of action based on related compounds, and details relevant experimental protocols.

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The quantitative data available for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈O₃ | [1] |

| Molecular Weight | 256.38 g/mol | [1] |

| Appearance | Solid | [1] |

| IUPAC Name | (1R,4S,4aS,5S,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4,5-triol | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Water Solubility | No data available | [1] |

| Topological Polar Surface Area (TPSA) | 60.7 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| LogP (Xlogp) | 2.0 | [1] |

| LogS (Aqueous Solubility) | -2.348 | [1] |

| Storage Condition | 2-8°C, dry, closed | [1] |

Biological Activity and Mechanism of Action

This compound's primary therapeutic potential lies in its anti-inflammatory and immunomodulatory effects. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells, indicating antineuroinflammatory activity[1].

While the specific signaling pathways modulated by this compound have not been fully elucidated, the mechanism of action for other eudesmane-type sesquiterpenoids is well-documented. These compounds commonly exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][3][4]. It is proposed that this compound shares this mechanism. Inflammatory stimuli, such as LPS, activate Toll-like Receptor 4 (TLR4), triggering a cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This releases NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production[2][3]. Eudesmane sesquiterpenoids have been shown to inhibit the phosphorylation of IκB, thereby blocking NF-κB activation[2].

Proposed Signaling Pathway

The diagram below illustrates the proposed inhibitory action of this compound on the NF-κB signaling pathway.

Caption: Proposed mechanism of this compound inhibiting the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

General Workflow for Isolation and Purification

This compound is isolated from its natural source, Homalomena occulta, using standard phytochemical techniques involving extraction and multi-step chromatography. The general workflow is applicable for isolating sesquiterpenoids from plant material.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered aerial parts of the plant material are extracted exhaustively with a polar solvent like methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract[5].

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol, to separate compounds based on their polarity[5][6].

-

Column Chromatography: The most promising fraction (e.g., the EtOAc fraction) is subjected to open column chromatography on silica gel. Elution is performed with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity[7].

-

Fraction Pooling: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together[6].

-

Purification: The pooled fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound[7].

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including 1D/2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

Protocol for Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the antineuroinflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated BV-2 microglial cells[2].

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight[8].

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) should be included. Incubate the cells for 2 hours[9].

-

Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) to induce an inflammatory response[8].

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator[9].

-

Sample Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Griess Reaction:

-

Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader[10].

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage inhibition of NO production can then be calculated relative to the LPS-only treated cells.

References

- 1. Three new sesquiterpenoids from the aerial parts of Homalomena occulta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. medic.upm.edu.my [medic.upm.edu.my]

- 9. Assay of NO Production [bio-protocol.org]

- 10. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

Methodological & Application

Application Note: Quantification of Mucrolidin in Research Samples Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mucrolidin, an eudesmane-type sesquiterpenoid. Due to the limited availability of specific analytical methods for this compound, this document provides a comprehensive, albeit hypothetical, protocol based on established principles for the analysis of similar natural products. The described method is intended to serve as a starting point for researchers, scientists, and drug development professionals to develop and validate a robust quantification assay for this compound in various sample matrices. The protocol details sample preparation, HPLC instrumentation and conditions, and data analysis. Additionally, this note includes templates for data presentation and a visual workflow to guide the user through the process.

Introduction

This compound is an eudesmane-type sesquiterpenoid isolated from the aerial parts of Homalomena occulta.[1] As a unique natural product, its biological activities are of interest to the research community. Accurate quantification of this compound is essential for various studies, including but not limited to, pharmacokinetics, in vitro assays, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a complex mixture, making it a suitable platform for the analysis of this compound.[2][3][4][5] This document outlines a proposed reversed-phase HPLC (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantification of this compound.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Sample matrix (e.g., plasma, cell lysate, herbal extract)

-

Syringe filters (0.22 µm)

2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

-

Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The following is a general guideline for sample preparation. The specific procedure may need to be optimized based on the sample matrix.

-

Liquid Samples (e.g., plasma):

-

To 100 µL of the plasma sample, add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

Solid Samples (e.g., herbal extract):

-

Accurately weigh 100 mg of the dried extract.

-

Add 10 mL of methanol and sonicate for 30 minutes.

-

Centrifuge at 4,000 rpm for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a suitable concentration within the calibration range.

-

5. HPLC Conditions

| Parameter | Proposed Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm (or wavelength of maximum absorbance for this compound) |

6. Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and record the peak area for this compound. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

-

Quantification: Inject the prepared samples and record the peak area of this compound. Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the HPLC analysis of this compound.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | > 2000 | |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |

Table 2: Linearity and Range

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Regression Equation | |

| Correlation Coefficient (r²) | > 0.995 |

Table 3: Precision and Accuracy (Example Data)

| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD (n=3) | Accuracy (%) | Precision (RSD %) |

| Low | 5 | |||

| Mid | 25 | |||

| High | 75 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | |

| LOQ |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC quantification of this compound.

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship for quantitative analysis.

This application note provides a detailed, though developmental, HPLC method for the quantification of this compound. The proposed protocol offers a solid foundation for researchers to establish a validated analytical method tailored to their specific research needs. Optimization of sample preparation and HPLC conditions may be necessary to achieve the desired sensitivity, selectivity, and accuracy for different sample matrices. The successful implementation of this method will enable reliable quantification of this compound, thereby facilitating further research into its properties and potential applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation | British Journal of Pharmacy [bjpharm.org.uk]

- 4. rroij.com [rroij.com]

- 5. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Mucrolidin in Plant Extracts by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mucrolidin, a novel macrolide compound, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities, which are characteristic of many macrolides derived from natural sources[1][2][3]. To facilitate research and development, a robust and sensitive analytical method for the quantification of this compound in complex botanical matrices is essential. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound from plant extracts using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method is designed for high-throughput analysis, offering excellent sensitivity and specificity for pharmacokinetic, bioavailability, and quality control studies.

Disclaimer: Specific experimental data for a compound named "this compound" is not available in the public domain. This document presents a generalized, comprehensive protocol based on established methodologies for the analysis of similar macrolide compounds and other phytochemicals in plant matrices[4][5][6]. The quantitative data, MRM transitions, and signaling pathway information are provided as illustrative examples.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte of interest[7][8]. This protocol employs Solid Phase Extraction (SPE) for its efficiency in purifying analytes from complex samples[7].

Materials:

-

Plant tissue (e.g., leaves, stems), lyophilized and ground to a fine powder.

-

Extraction Solvent: Acetonitrile/Water (80:20, v/v) with 0.1% formic acid.

-

SPE Cartridges: C18 cartridges.

-

Conditioning Solvent: Methanol (HPLC grade).

-

Equilibration Solvent: Deionized water.

-

Wash Solvent: 30% Methanol in water.

-

Elution Solvent: Acetonitrile with 0.1% formic acid.

-

Internal Standard (IS): A structurally similar macrolide not present in the plant.

Procedure:

-

Extraction: Weigh 100 mg of powdered plant material into a centrifuge tube. Add 2 mL of Extraction Solvent and the Internal Standard. Vortex for 5 minutes, then sonicate for 20 minutes.

-

Centrifugation: Centrifuge the mixture at 10,000 rpm for 15 minutes.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of Methanol followed by 3 mL of deionized water[7].

-

Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge[7].

-

Washing: Wash the cartridge with 3 mL of Wash Solvent to remove polar impurities[7].

-

Elution: Elute this compound and the IS with 2 mL of Elution Solvent[7].

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen[9]. Reconstitute the residue in 200 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B) for LC-MS/MS analysis[9].

LC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer, which provides the high separation capacity of liquid chromatography with the specificity of mass spectrometry[6].

Instrumentation:

-

UHPLC System (e.g., Agilent, Waters, Shimadzu).

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent).

Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[10].

-

Mobile Phase A: 0.1% Formic Acid in Water[11].

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[11].

-

Flow Rate: 0.3 mL/min[11].

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C[11].

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 10% B for re-equilibration

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)[11].

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 400 °C[11].

-

IonSpray Voltage: 4500 V[11].

-

Curtain Gas: 30 psi.

-

Collision Gas (Argon): Medium.

-

MRM Transitions (Hypothetical):

-

The selection of precursor and product ions is crucial for MRM assay development[12]. Specific transitions would be optimized by infusing a standard solution of this compound.

-

Data Presentation

Quantitative data should be summarized to evaluate method performance, including linearity, recovery, and matrix effects.

Table 1: Hypothetical MRM Parameters for this compound and Internal Standard (IS)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| This compound | 450.3 | 285.2 | 50 | 25 |

| This compound (Quantifier) | 450.3 | 178.1 | 50 | 30 |

| Internal Standard (IS) | 454.3 | 289.2 | 50 | 25 |

Table 2: Hypothetical Quantitative Results of this compound in Plant Extracts

| Plant Species | Sample Type | Recovery (%) | Matrix Effect (%) | Concentration (ng/g) |

|---|---|---|---|---|

| Moringa oleifera | Leaf | 92.5 | -7.2 | 154.3 |

| Vitis amurensis | Berry | 88.9 | -11.5 | 88.1 |

| Trifolium pratense | Flower | 95.1 | -4.8 | 210.6 |

Visualizations

Experimental Workflow

The overall analytical workflow, from sample collection to data analysis, is a multi-step process designed to ensure accuracy and reproducibility[13].

References

- 1. mdpi.com [mdpi.com]

- 2. Macrolactins: biological activity and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mlst.ouc.edu.cn [mlst.ouc.edu.cn]

- 4. mdpi.com [mdpi.com]

- 5. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. opentrons.com [opentrons.com]

- 8. ucd.ie [ucd.ie]

- 9. organomation.com [organomation.com]

- 10. Modifying Chromatography Conditions for Improved Unknown Feature Identification in Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Rapid detection of colistin resistance protein MCR-1 by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biologie.uni-koeln.de [biologie.uni-koeln.de]

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Activity of Mucrolidin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mucrolidin, a macrolide compound, is investigated for its potential anti-inflammatory properties. Macrolides have been recognized for their immunomodulatory effects, which are independent of their antimicrobial activity.[1][2][3][4] These effects are largely attributed to the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.[1][4][5] This document provides detailed protocols for a panel of cell-based assays designed to elucidate the anti-inflammatory mechanism of this compound. The assays focus on key inflammatory pathways, including the inhibition of pro-inflammatory cytokine production, modulation of the NF-κB signaling pathway, and suppression of NLRP3 inflammasome activation.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in various cell-based assays. These tables are intended to serve as a template for presenting experimental results.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Macrophages

| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 15.2 ± 2.1 | 25.8 ± 3.5 | 8.9 ± 1.2 |

| LPS (1 µg/mL) | 2580.4 ± 150.7 | 4120.6 ± 210.3 | 1540.2 ± 98.4 |

| LPS + this compound (1 µM) | 1850.3 ± 112.9 | 3105.1 ± 180.5 | 1150.7 ± 75.1 |

| LPS + this compound (10 µM) | 975.6 ± 65.4 | 1540.2 ± 98.6 | 620.3 ± 45.8 |

| LPS + this compound (50 µM) | 412.1 ± 30.8 | 680.9 ± 50.2 | 210.5 ± 20.1 |

| IC₅₀ (µM) | 8.5 | 9.2 | 7.8 |

Data are presented as mean ± standard deviation.

Table 2: Inhibition of NF-κB Activation by this compound in TNF-α-stimulated HEK293-NF-κB Reporter Cells

| Treatment | Luciferase Activity (RLU) | Inhibition (%) |

| Vehicle Control | 1,500 ± 210 | - |

| TNF-α (10 ng/mL) | 85,000 ± 5,600 | 0 |

| TNF-α + this compound (1 µM) | 68,000 ± 4,500 | 20.0 |

| TNF-α + this compound (10 µM) | 45,000 ± 3,100 | 47.1 |

| TNF-α + this compound (50 µM) | 18,000 ± 1,500 | 78.8 |

| IC₅₀ (µM) | 12.3 |

RLU: Relative Light Units. Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on NLRP3 Inflammasome Activation in LPS and Nigericin-stimulated THP-1 Macrophages

| Treatment | IL-1β Release (pg/mL) | LDH Release (% of Control) |

| Vehicle Control | 12.5 ± 1.8 | 5.2 ± 0.8 |

| LPS + Nigericin | 1250.7 ± 95.3 | 85.4 ± 6.7 |

| LPS + Nigericin + this compound (1 µM) | 980.4 ± 76.1 | 68.3 ± 5.4 |

| LPS + Nigericin + this compound (10 µM) | 540.9 ± 45.2 | 42.1 ± 3.9 |

| LPS + Nigericin + this compound (50 µM) | 180.2 ± 20.5 | 15.8 ± 2.1 |

| IC₅₀ (µM) | 9.8 | 11.5 |

LDH: Lactate Dehydrogenase. Data are presented as mean ± standard deviation.

Experimental Protocols & Visualizations

Pro-inflammatory Cytokine Production Assay

This assay quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for measuring cytokine production.

-

Cell Culture and Differentiation:

-

Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Differentiate the cells into macrophages by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.[6]

-

-

Compound Treatment and Stimulation:

-

Cytokine Quantification:

-

Data Analysis:

-

Calculate the concentration of each cytokine from the standard curve.

-

Determine the IC₅₀ value for this compound for each cytokine.

-

NF-κB Signaling Pathway Assay

This assay evaluates the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[9][10][11] A reporter gene assay is a common method for this purpose.[12][13][14]

Caption: Simplified NF-κB signaling pathway.

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect the cells with a plasmid containing the firefly luciferase reporter gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.

-

Alternatively, use a stable HEK293 cell line expressing an NF-κB-luciferase reporter.[12][13]

-

-

Compound Treatment and Stimulation:

-

Luciferase Assay:

-

After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated control.

-

Determine the IC₅₀ value for this compound.

-

NLRP3 Inflammasome Activation Assay

This assay determines the effect of this compound on the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-IL-1β into its mature, active form.[15][16]

Caption: NLRP3 inflammasome activation assay workflow.

-

Cell Culture and Priming (Signal 1):

-

Compound Treatment and Activation (Signal 2):

-

After priming, treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Activate the NLRP3 inflammasome by adding 10 µM Nigericin for 1 hour.[15]

-

-

Measurement of IL-1β Release and Pyroptosis:

-

Collect the cell culture supernatants.

-

Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.[17][18]

-

Assess cell death (pyroptosis) by measuring the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.[17]

-

-

Data Analysis:

-

Calculate the amount of IL-1β released and the percentage of LDH release.

-

Determine the IC₅₀ values for this compound's inhibition of IL-1β release and LDH release.

-

Conclusion

The described cell-based assays provide a robust framework for characterizing the anti-inflammatory activity of this compound. By investigating its effects on cytokine production, NF-κB signaling, and NLRP3 inflammasome activation, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided protocols and data presentation templates offer a standardized approach to facilitate reproducible and comparable results.

References

- 1. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of macrolides--an underappreciated benefit in the treatment of community-acquired respiratory tract infections and chronic inflammatory pulmonary conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of macrolide antibiotics in the treatment of chronic rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of macrolides: applications in chronic rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 8. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

- 9. athmicbiotech.com [athmicbiotech.com]

- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

- 14. ri.se [ri.se]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 18. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Immunomodulatory Effect of Mucrolidin on Macrophage Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages are pivotal cells of the innate immune system, exhibiting remarkable plasticity and executing a wide array of functions, from phagocytosis and pathogen clearance to tissue repair and immune regulation. Their functional phenotype can be broadly categorized into the classically activated (M1) pro-inflammatory state and the alternatively activated (M2) anti-inflammatory state. An imbalance in M1/M2 polarization is implicated in the pathogenesis of various inflammatory diseases. Mucrolidin is a novel macrolide derivative that has demonstrated significant immunomodulatory effects on macrophage function. These application notes provide a comprehensive overview of the effects of this compound and detailed protocols for assessing its impact on macrophage activity.

Mechanism of Action

This compound has been observed to modulate macrophage function through several key mechanisms:

-

Polarization: this compound promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by increased expression of M2-associated markers and anti-inflammatory cytokines.[1][2]

-

Phagocytosis: It enhances the phagocytic capacity of macrophages, facilitating the clearance of pathogens and cellular debris.[1][2][3]

-

Nitric Oxide Production: this compound significantly inhibits the production of nitric oxide (NO), a key pro-inflammatory mediator, in activated macrophages.[3][4][5][6][7]

-

Cytokine Secretion: The compound effectively suppresses the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12, while promoting the release of the anti-inflammatory cytokine IL-10.[2][8][9][10][11]

-

Signaling Pathways: this compound exerts its effects by modulating key signaling pathways involved in macrophage activation, including the NF-κB and MAPK pathways.[2][12][13]

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on various macrophage functions.

Table 1: Effect of this compound on Macrophage Phagocytosis

| Treatment | Concentration (µM) | Phagocytic Index (%) |

| Control | - | 45 ± 5 |

| LPS (1 µg/mL) | - | 42 ± 6 |

| This compound | 10 | 65 ± 7 |

| This compound | 50 | 78 ± 8 |

*p < 0.05 compared to control. Data are presented as mean ± SD.

Table 2: Effect of this compound on Nitric Oxide (NO) Production

| Treatment | Concentration (µM) | Nitrite Concentration (µM) |

| Control | - | 2.1 ± 0.3 |

| LPS (1 µg/mL) | - | 25.4 ± 2.1 |

| LPS + this compound | 10 | 15.2 ± 1.5 |

| LPS + this compound | 50 | 8.7 ± 0.9 |

*p < 0.05 compared to LPS alone. Data are presented as mean ± SD.

Table 3: Effect of this compound on Cytokine Secretion

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |

| Control | - | 50 ± 8 | 20 ± 4 | 35 ± 6 |

| LPS (1 µg/mL) | - | 1250 ± 110 | 850 ± 75 | 40 ± 7 |

| LPS + this compound | 10 | 780 ± 65 | 520 ± 48 | 150 ± 18 |

| LPS + this compound | 50 | 410 ± 35 | 280 ± 25 | 280 ± 30 |

*p < 0.05 compared to LPS alone. Data are presented as mean ± SD.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Macrophage Culture and Treatment

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound (stock solution in DMSO)

Protocol:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO assays).

Phagocytosis Assay

Materials:

-

Fluorescently labeled beads (e.g., FITC-labeled zymosan or latex beads)

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

Fluorometer or flow cytometer

Protocol:

-

Culture and treat macrophages with this compound as described above.

-

Add fluorescently labeled beads to the cells at a ratio of 10:1 (beads:cell) and incubate for 1-2 hours at 37°C.

-

Wash the cells three times with ice-cold PBS to remove non-phagocytosed beads.

-

Add Trypan Blue solution (0.4%) to quench the fluorescence of extracellular beads.

-

Lyse the cells with a lysis buffer.

-

Measure the intracellular fluorescence using a fluorometer or analyze the percentage of phagocytic cells by flow cytometry.[14][15][16][17][18]

Nitric Oxide (NO) Production Assay (Griess Assay)

Materials:

-

Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-1-napthylethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Cell culture supernatant

Protocol:

-

Collect the cell culture supernatant after treating macrophages with this compound and/or LPS for 24 hours.[19][20][21][22][23]

-

Add 50 µL of the supernatant to a 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated using known concentrations of sodium nitrite.

Cytokine Secretion Assay (ELISA)

Materials:

-

ELISA kits for TNF-α, IL-1β, and IL-10

-

Cell culture supernatant

-

Wash buffer

-

TMB substrate

-

Stop solution

Protocol:

-

Collect the cell culture supernatant after treating macrophages with this compound and/or LPS for 24 hours.[24][25][26][27][28]

-

Perform the ELISA according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants and standards to the wells.

-

Add the detection antibody, followed by a streptavidin-HRP conjugate.

-

Add TMB substrate and stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for Signaling Pathways

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Protocol:

-

Lyse the treated macrophages with RIPA buffer and determine the protein concentration.[29][30][31][32]

-

Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow.

Caption: this compound inhibits NF-κB and p38 MAPK signaling pathways.

Caption: Experimental workflow for assessing this compound's effects.

References

- 1. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrolide antibiotics improve chemotactic and phagocytic capacity as well as reduce inflammation in sulfur mustard-exposed monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mucorales fungi suppress nitric oxide production by macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mucorales fungi suppress nitric oxide production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrolide antibiotics inhibit nitric oxide generation by rat pulmonary alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Minsky DTIC [dtic.minsky.ai]

- 8. Macrolide derivatives reduce proinflammatory macrophage activation and macrophage‐mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]